1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone: is a naturally occurring compound isolated from the resin of the plant genus Xanthorrhoea. It is a type of aromatic compound with the chemical formula C₁₅H₁₄O₃ . This compound is known for its unique structure, which includes an acetyl side-chain and a hydroxyl group, making it a subject of interest in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone can be synthesized through several methods. One common approach involves the bromination of xanthorrhoeol methyl ether. This process includes dissolving xanthorrhoeol methyl ether in glacial acetic acid and adding a bromine solution. The reaction typically occurs at room temperature, resulting in the formation of dibromo derivatives .
Industrial Production Methods: Industrial production of xanthorrhoeol often involves extraction from the resin of Xanthorrhoea species. The resin is collected and subjected to various purification processes, including chromatography and crystallization, to isolate xanthorrhoeol in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the acetyl side-chain.
Common Reagents and Conditions:
Bromine in glacial acetic acid: Used for bromination reactions.
Hypobromite: Used in attempts to degrade the acetyl side-chain.
Major Products Formed:
Dibromo derivatives: Formed through bromination.
Tetrabromo derivatives: Formed under specific conditions during bromination.
Scientific Research Applications
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins and other industrial materials.
Mechanism of Action
The mechanism of action of xanthorrhoeol involves its interaction with various molecular targets and pathways. It is known to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and apoptosis. 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone’s effects are mediated through its ability to interact with specific proteins and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Pterostilbene: Another aromatic compound with antioxidant properties.
Sakuranetin: Known for its antimicrobial and anti-inflammatory activities.
Pinostrobin: Exhibits various biological activities, including antioxidant and antimicrobial effects.
Uniqueness of 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone: this compound is unique due to its specific structure, which includes an acetyl side-chain and a hydroxyl group. This structure allows it to undergo specific chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1485-31-0 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.274 |
InChI |
InChI=1S/C15H14O3/c1-8-6-11-14(9(2)16)12(17)7-10-4-3-5-13(18-8)15(10)11/h3-5,7-8,17H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
XPINBVMNENJDHL-QMMMGPOBSA-N |
SMILES |
CC1CC2=C3C(=CC(=C2C(=O)C)O)C=CC=C3O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.